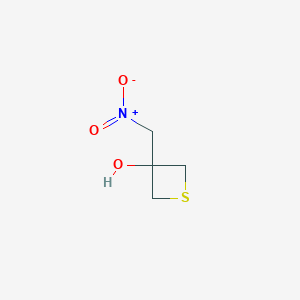

3-(Nitromethyl)thietan-3-ol

Description

Significance of Four-Membered Sulfur Heterocycles in Contemporary Organic Chemistry

Thietanes are four-membered rings containing a sulfur atom. nih.govbeilstein-journals.org They are considered important structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. nih.govresearchgate.net The presence of the sulfur atom and the inherent ring strain of the four-membered ring bestow unique chemical and physical properties upon these molecules. researchgate.net While less explored than their oxygen-containing counterparts (oxetanes), thietanes are gaining attention for their potential applications in drug discovery and materials science. benthamdirect.comnih.gov Their three-dimensional structure and polarity make them attractive for modulating the physicochemical properties of drug candidates. researchgate.net The synthesis of thietanes can be achieved through various methods, including intramolecular cyclizations, ring expansions of thiiranes, and photochemical [2+2] cycloadditions. nih.govbeilstein-journals.org

Overview of Nitro-Functionalized Organic Compounds in Synthetic Strategies

Nitro compounds are characterized by the presence of the nitro group (-NO₂). This functional group is a powerful tool in organic synthesis due to its strong electron-withdrawing nature. gsa.ac.ukmdpi.comuvic.cauniroma2.it This property activates adjacent C-H bonds, facilitating the formation of carbanions which can then react with a wide range of electrophiles. gsa.ac.ukmdpi.com The nitro group can also be transformed into a variety of other functional groups, such as amines, ketones, or oximes, making it a versatile synthetic handle. gsa.ac.ukscispace.com The Henry reaction, or nitro-aldol reaction, is a classic example of the utility of nitroalkanes in forming carbon-carbon bonds. scispace.com

The Hydroxyl Group in Organic Synthesis: A Focus on Tertiary Alcohols

The hydroxyl (-OH) group is one of the most fundamental functional groups in organic chemistry. Alcohols are classified as primary, secondary, or tertiary based on the substitution of the carbon atom bearing the hydroxyl group. solubilityofthings.com Tertiary alcohols, where the carbinol carbon is attached to three other carbon atoms, are notable for their resistance to oxidation under mild conditions due to the absence of a hydrogen atom on that carbon. solubilityofthings.com They are valuable intermediates in the synthesis of complex molecules and can be used to create quaternary carbon centers, which are prevalent in many bioactive compounds. princeton.edu The synthesis of tertiary alcohols is often achieved through the reaction of Grignard reagents or organolithium compounds with ketones or esters. nih.gov

Contextualizing 3-(Nitromethyl)thietan-3-ol within Advanced Molecular Architectures

The compound this compound incorporates three key functional groups: a thietane (B1214591) ring, a nitromethyl moiety, and a tertiary alcohol. This combination suggests its potential as a sophisticated building block in the design of advanced molecular architectures. The thietane ring provides a specific three-dimensional conformation, while the nitro and hydroxyl groups offer multiple points for further chemical modification. For instance, the nitro group can be reduced to an amine, and the hydroxyl group can be used in etherification or esterification reactions, or as a leaving group to introduce further functionality. The presence of these reactive handles in a single, compact molecule makes it a potentially valuable intermediate for creating diverse chemical libraries for drug discovery or materials science.

Historical Perspective on the Synthesis and Reactivity of Related Thietane Derivatives

The synthesis of the thietane ring system has been a subject of study for many years. Early methods often relied on the reaction of 1,3-dihalopropanes with sodium sulfide (B99878). beilstein-journals.org Over time, more sophisticated methods have been developed, including photochemical reactions and the ring expansion of smaller sulfur-containing rings. nih.govresearchgate.net The synthesis of 3-substituted thietanes, particularly those with a hydroxyl group at the 3-position (thietan-3-ols), can be achieved by the reduction of the corresponding thietan-3-one (B1315229) or by the reaction of thietan-3-one with organometallic reagents. nih.govgoogle.com For example, the synthesis of 3-aryl-thietan-3-ols has been reported via the addition of Grignard reagents to thietan-3-one. nih.gov The addition of a nitromethane (B149229) anion to a ketone (a Henry reaction) is a well-established method for forming β-nitro alcohols. It is plausible that a similar strategy could be employed for the synthesis of this compound from thietan-3-one.

Chemical Data and Properties

Below are tables summarizing the known chemical data for this compound and the typical reactions associated with its functional groups.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1379812-19-7 calpaclab.com |

| Molecular Formula | C₄H₇NO₃S calpaclab.com |

| Molecular Weight | 149.17 g/mol calpaclab.com |

| Canonical SMILES | C1SC(C1)(CN(=O)=O)O |

Table 2: Functional Group Reactivity

| Functional Group | Type of Reaction | Potential Product(s) |

| Nitro Group | Reduction | Amine |

| Nef Reaction | Ketone | |

| Tertiary Alcohol | Dehydration | Alkene |

| Substitution | Alkyl Halide, Ether, Ester | |

| Thietane Ring | Ring Opening | Thiol derivatives |

| Oxidation | Sulfoxide (B87167), Sulfone |

Structure

3D Structure

Properties

IUPAC Name |

3-(nitromethyl)thietan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDCVSJNCMJHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitromethyl Thietan 3 Ol

Strategies for Thietane (B1214591) Ring Formation

The construction of the thietane ring is a critical step, and several methodologies have been developed for creating these four-membered sulfur heterocycles. beilstein-journals.org These strategies include classical cyclization reactions, ring expansion or contraction of other cyclic systems, and the use of smaller heterocycles as synthetic precursors. beilstein-journals.orgnih.gov

Direct cyclization is a fundamental approach to thietane synthesis. The most traditional method involves the reaction of 1,3-difunctionalized alkanes with a sulfide (B99878) source. wikipedia.org For instance, the double nucleophilic displacement of 1,3-dihaloalkanes or dialkane-1,3-disulfonates with reagents like sodium sulfide is a well-established route. beilstein-journals.orgnih.gov While effective for simple thietanes, this method can be less efficient for producing highly substituted derivatives due to competing elimination reactions. beilstein-journals.orgnih.gov

A more targeted approach for synthesizing 3-hydroxythietanes, the direct precursors to 3-(Nitromethyl)thietan-3-ol, involves the intramolecular cyclization of a γ-halo-β-hydroxyalkanethiol. beilstein-journals.orgnih.gov These thiol intermediates can be generated in situ from the nucleophilic ring-opening of 2-(1-haloalkyl)oxiranes by a sulfur nucleophile. nih.gov For example, reacting epichlorohydrin (B41342) with hydrogen sulfide in the presence of a base like barium hydroxide (B78521) leads to the formation of thietan-3-ol (B1346918) through a tandem ring-opening and intramolecular cyclization process. beilstein-journals.org Similarly, using ammonium (B1175870) monothiocarbamates as the sulfur source in reactions with 2-(1-haloalkyl)oxiranes also yields thietan-3-ol derivatives. beilstein-journals.orgnih.gov

| Starting Material | Reagents | Product | Reference(s) |

| 1,3-Dihalopropane | Sodium Sulfide (Na₂S) | Thietane | nih.gov, beilstein-journals.org |

| 2-(1-Haloalkyl)oxirane | Hydrogen Sulfide (H₂S) / Base | Thietan-3-ol | beilstein-journals.org |

| 2-(1-Haloalkyl)oxirane | Ammonium Monothiocarbamate | Thietan-3-ol | nih.gov, beilstein-journals.org |

| 1,3-Diol | Mesyl Chloride, then Na₂S | Substituted Thietane | beilstein-journals.org |

This table summarizes common cyclization strategies for forming the thietane ring.

Ring expansion reactions provide a powerful alternative for thietane synthesis, often starting from more readily available three-membered rings. rsc.org Conversely, ring contraction of five- or six-membered rings is a less common but viable pathway. beilstein-journals.orgnih.gov

The expansion of thiiranes (three-membered sulfur heterocycles) is a notable method for preparing thietanes. beilstein-journals.orgrsc.orgresearchgate.net This transformation can be achieved by reacting a thiirane (B1199164) with dimethyloxosulfonium methylide, which is generated from trimethyloxosulfonium iodide and a base. rsc.org The mechanism involves a nucleophilic attack by the ylide on the thiirane, leading to ring-opening, followed by an intramolecular displacement that forms the new four-membered ring. rsc.org Transition metal catalysts, such as cobalt or ruthenium carbonyls, can also mediate the carbonylative ring expansion of thietanes to yield five-membered lactones, illustrating the reactivity of the thietane ring itself. researchgate.netacs.org

Ring contractions of five-membered tetrahydrothiophenes or six-membered thianes to form thietanes are less frequently employed but have been reported in specific contexts. beilstein-journals.orgnih.gov

The use of saturated three-membered heterocycles, particularly thiiranes and oxiranes, is a cornerstone of modern thietane synthesis. nih.govresearchgate.net As mentioned, thiiranes can undergo nucleophilic ring expansion to furnish thietanes. rsc.org This process involves the opening of the strained three-membered ring by a nucleophile, which simultaneously introduces a side chain containing a leaving group, setting the stage for subsequent intramolecular cyclization. rsc.orgresearchgate.net

Oxiranes are also highly versatile precursors. The synthesis of thietan-3-ols from 2-(halomethyl)oxiranes is a prime example. beilstein-journals.orgnih.gov In this strategy, a sulfur nucleophile attacks one of the carbon atoms of the oxirane ring, causing it to open. beilstein-journals.org This generates an intermediate that contains both a hydroxyl group and a thiol (or a precursor to it). An intramolecular SN2 reaction then occurs, where the sulfur atom displaces the halide on the adjacent side chain to form the thietane ring. beilstein-journals.org This method is particularly advantageous as it directly installs the required hydroxyl group at the C3 position.

Installation of the Nitromethyl Moiety

Once the thietane ring, preferably as thietan-3-one (B1315229), is synthesized, the next critical step is the introduction of the nitromethyl group to form the tertiary alcohol.

The most direct method for installing the nitromethyl group onto a ketone is the nitroaldol or Henry reaction. organic-chemistry.orgwikipedia.org Discovered by Louis Henry in 1895, this reaction involves a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (an aldehyde or ketone). wikipedia.orgrsc.org In the context of this compound synthesis, the reaction would occur between thietan-3-one and nitromethane (B149229). smolecule.com

The mechanism begins with the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. rsc.orgsciencemadness.org This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of thietan-3-one. scielo.br The resulting alkoxide intermediate is subsequently protonated to yield the final β-nitroalcohol product, this compound. sciencemadness.org

While the Henry reaction is conceptually straightforward, its application to ketones can be more challenging than with aldehydes. scielo.br The reaction is often reversible, and the lower electrophilicity and greater steric hindrance of ketones can lead to lower yields or require specific catalysts and conditions. scielo.brnih.gov Various catalytic systems, including organic bases, inorganic bases, and chiral metal complexes, have been developed to improve the efficiency and selectivity of the Henry reaction. organic-chemistry.orgnih.gov

| Catalyst/Base Type | Example(s) | Key Features | Reference(s) |

| Simple Bases | NaOH, K₂CO₃, Et₃N | Readily available, classic conditions. | organic-chemistry.org, scielo.br |

| Phase Transfer Catalysts | Quaternary Ammonium Salts | Useful for reactions with low solubility. | nih.gov |

| Organocatalysts | Cinchona Alkaloids | Can provide high enantioselectivity for asymmetric reactions. | nih.gov |

| Metal Complexes | Cu(OAc)₂-diamine, Zn, Co, Mg complexes | Lewis acid activation of the ketone; can induce stereoselectivity. | organic-chemistry.org, wikipedia.org |

| Biocatalysts | Hydroxynitrile Lyase (HNL) | Green chemistry approach, can be highly stereoselective. | rsc.org, rsc.org |

This table presents various catalytic systems employed in the Henry (Nitroaldol) reaction.

Performing a C-nitromethylation at a sterically hindered carbon, such as the quaternary center in this compound, presents a significant synthetic challenge. While the Henry reaction is the primary method, its efficiency can be low for hindered ketones. scielo.br

Alternative strategies for forming highly substituted β-nitroalcohols often involve modifying the reactants or reaction conditions. For instance, the asymmetric reduction of α-nitroketones can produce chiral β-nitroalcohols, although this requires the prior synthesis of the α-nitroketone. acs.org

Another conceptual approach to C-C bond formation involving nitromethane is the palladium-catalyzed cross-coupling of aryl halides with nitromethane. nih.govorganic-chemistry.org This method, however, is designed for sp²-hybridized carbons and is not directly applicable to the C-nitromethylation of a ketone. It does, however, illustrate an alternative strategy for forging a carbon-nitromethyl bond under different mechanistic paradigms. For sterically hindered ketones like thietan-3-one, research continues to focus on developing more potent and selective catalysts for the Henry reaction to overcome the inherent steric and electronic barriers. nih.gov

Formation of the Tertiary Alcohol Functionality

The defining tertiary alcohol feature of this compound, where both a hydroxyl and a nitromethyl group are attached to the same carbon atom of the thietane ring, is a cornerstone of its synthesis. smolecule.com This structural arrangement is typically achieved through the addition of a carbon nucleophile to a carbonyl group.

Organometallic Reagent Additions to Carbonyl Compounds (e.g., Thietan-3-one)

The most direct and widely utilized method for constructing tertiary alcohols is the reaction of a ketone with an organometallic reagent. youtube.comorgosolver.com In the context of this compound, the precursor of choice is thietan-3-one. This approach involves the nucleophilic addition of a nitromethyl anion equivalent to the electrophilic carbonyl carbon of thietan-3-one. smolecule.com

The nitromethyl anion is typically generated in situ by treating nitromethane with a strong base. The subsequent addition to thietan-3-one, followed by an aqueous workup, yields the target tertiary alcohol. This reaction is analogous to the well-established additions of Grignard or organolithium reagents to ketones. nih.govchemrxiv.org For instance, various 3-aryl-thietan-3-ols have been successfully synthesized by adding different aryl magnesium bromides to thietan-3-one. nih.gov The general mechanism involves the attack of the carbanion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated during workup to give the final alcohol.

Table 1: Synthesis of 3-Substituted Thietan-3-ols via Organometallic Addition to Thietan-3-one

| Organometallic Reagent | Product | Yield | Reference |

|---|---|---|---|

| 4-Methoxyphenyl magnesium bromide | 3-(4-Methoxyphenyl)thietan-3-ol | 71% | nih.gov |

| 3-Methoxyphenyl magnesium bromide | 3-(3-Methoxyphenyl)thietan-3-ol | Not specified | nih.gov |

Reduction Strategies for Ketonic Precursors

The formation of a tertiary alcohol directly from a ketonic precursor via reduction is not a standard transformation. The reduction of a ketone, for example using agents like sodium borohydride (B1222165) or lithium aluminum hydride, invariably leads to a secondary alcohol. mdpi.com Therefore, a direct reduction of thietan-3-one would yield thietan-3-ol, a secondary alcohol, not the desired tertiary alcohol. smolecule.comnih.gov

Convergent and Divergent Synthetic Routes

A divergent synthesis would begin with a common intermediate, such as thietan-3-one, which is then elaborated into a variety of derivatives. nih.govresearchgate.net Starting from thietan-3-one, one could synthesize this compound, while other parallel reactions could generate a library of different 3-substituted thietan-3-ols by using various other nucleophiles. nih.govchemrxiv.org This approach is efficient for creating structural analogs for comparative studies.

Step-Economic and Atom-Economic Considerations in Synthesis

Modern synthetic chemistry places a high value on efficiency, often measured by step and atom economy. rsc.org Atom economy assesses how many atoms from the reactants are incorporated into the final product, while step economy focuses on minimizing the number of individual reaction steps. nih.govgoogle.comrsc.org

A synthesis of this compound that proceeds via the direct addition of nitromethane to thietan-3-one is relatively atom-economic, as the majority of atoms from both reactants are present in the product. In contrast, routes that rely heavily on protecting groups, which are added and then removed, tend to have lower atom and step economy. nih.gov Biomimetic cascade reactions and cycloadditions are prime examples of highly atom- and step-economic processes, though their applicability here may be limited. nih.gov The ideal synthesis would construct the molecule with minimal steps and waste. rsc.org

Sequential and One-Pot Reaction Strategies

A sequential, or linear, synthesis involves carrying out each reaction step individually, with isolation and purification of the intermediate product at each stage. The most straightforward approach to this compound is sequential: synthesis of the thietane ring system (e.g., thietan-3-one), followed by the nucleophilic addition of the nitromethyl group. smolecule.com

One-pot reactions, where multiple transformations occur in the same reaction vessel without isolating intermediates, offer significant improvements in efficiency, saving time, solvents, and resources. researchgate.netresearchgate.net A hypothetical one-pot synthesis of this compound could involve the in-situ formation of thietan-3-one from a suitable precursor, immediately followed by the addition of the nitromethane anion in the same flask. Such a strategy would be highly step-economic and reduce the operational complexity of the synthesis. organic-chemistry.org

Optimization of Reaction Conditions and Isolation Procedures

Achieving a high yield and purity of this compound is contingent upon the careful optimization of reaction parameters and purification methods. smolecule.com

Key reaction conditions that require optimization include temperature, solvent, and reaction time. scielo.br For the synthesis of the thietane ring itself, temperature control is critical, as excessive heat can lead to decomposition or rearrangement reactions. smolecule.com The choice of solvent can also dramatically influence reaction outcomes, affecting both solubility and reactivity.

Once the synthesis is complete, a robust isolation and purification procedure is necessary. A typical workup for the addition of an organometallic reagent to a ketone involves quenching the reaction with a saturated aqueous solution, such as ammonium chloride, to protonate the alkoxide intermediate. nih.gov This is followed by extraction of the product into an organic solvent.

Due to the polar nature of the hydroxyl and nitromethyl groups, this compound is purified primarily using chromatographic techniques. smolecule.com Flash column chromatography on silica (B1680970) gel is a common method, requiring a polar eluent system to effectively separate the product from nonpolar impurities and starting materials. smolecule.com For achieving very high purity, High-Performance Liquid Chromatography (HPLC) may be employed. smolecule.com Depending on the compound's properties, crystallization could also be a viable method for final purification. smolecule.com

Table 2: Summary of Purification Techniques

| Technique | Stationary Phase / Method | Mobile Phase / Solvent System | Purpose | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Polar eluents (e.g., Ethyl Acetate (B1210297)/Hexane) | Primary purification | smolecule.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase (e.g., C18) | Water/Acetonitrile (B52724) or Water/Methanol | High-purity separation | smolecule.com |

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent is a critical factor in the synthesis of this compound, influencing reaction rates, yields, and the stereochemical outcome. The primary synthetic route to this compound involves a nitroaldol (Henry) reaction, where thietan-3-one reacts with nitromethane. The solvent's role in this transformation is multifaceted, affecting the solubility of reactants, the stability of intermediates, and the efficacy of the catalyst.

While specific studies on solvent effects for the synthesis of this compound are not extensively detailed in the public domain, general principles from thietane synthesis and Henry reactions are applicable. For instance, in the synthesis of certain thietane derivatives, changing the solvent from dichloromethane (B109758) to toluene (B28343) has been shown to produce similar results, with the latter being more suitable for larger-scale industrial applications. acs.org In other specialized thietane syntheses, like photochemical cycloadditions, solvent polarity has been observed to have little impact on the reaction rate. nih.govbeilstein-journals.org

In the context of the Henry reaction, the solvent must be capable of supporting the ionic intermediates formed during the catalytic cycle. Aprotic polar solvents are often favored. The selection of a solvent can also influence which products are formed, especially in cases where elimination reactions can compete with the desired addition. organic-chemistry.org

Table 1: General Solvent Considerations for Thietane and Nitromethyl Alcohol Synthesis

| Solvent Class | Examples | Typical Application in Relevant Syntheses | Potential Effects |

|---|---|---|---|

| Aprotic Polar | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Henry reaction, Nucleophilic substitution | Can stabilize charged intermediates and dissolve a range of reactants and catalysts. |

| Aprotic Nonpolar | Toluene, Dichloromethane (CH₂Cl₂) | General organic synthesis, catalyst screening | Offers good solubility for organic substrates; toluene is preferred for higher temperature reactions. acs.org |

| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Aqueous Henry reactions, work-up procedures | Can participate in hydrogen bonding, potentially hindering catalyst activity or promoting side reactions. However, aqueous media can offer environmental benefits. organic-chemistry.org |

Catalysis in Thietane and Nitromethyl Alcohol Synthesis

Catalysis is fundamental to the efficient synthesis of this compound, particularly for the key carbon-carbon bond-forming step—the Henry reaction between thietan-3-one and nitromethane. This reaction is typically base-catalyzed, with the catalyst's role being to deprotonate the nitroalkane, thereby generating a nucleophilic nitronate anion. wikipedia.org

A wide array of catalysts can be employed, ranging from simple inorganic bases to complex chiral organocatalysts and metal complexes. wikipedia.org The choice of catalyst directly impacts the reaction's speed, yield, and, crucially, its stereoselectivity. For the synthesis of chiral molecules, asymmetric catalysis is employed, using chiral catalysts to favor the formation of one enantiomer over the other. rsc.orgresearchgate.net

Common catalysts used in Henry reactions include:

Inorganic Bases: Alkali metal hydroxides and carbonates can be used, though they often require careful control to prevent side reactions like elimination. wikipedia.org

Organic Bases: Non-ionic organic amines such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and guanidine (B92328) derivatives are effective and offer good solubility in organic solvents. wikipedia.orgmdpi.com

Metal Catalysts: Chiral metal complexes, often involving copper (Cu), zinc (Zn), or magnesium (Mg), are widely used for enantioselective Henry reactions. These catalysts coordinate to both the nitronate and the carbonyl compound, organizing the transition state to achieve high levels of stereocontrol. wikipedia.orgrsc.orgresearchgate.net

Organocatalysts: Chiral thioureas, prolinol ethers, and quinine (B1679958) derivatives have been developed as metal-free alternatives for asymmetric Henry reactions. mdpi.com

The synthesis of the thietane ring itself may also involve catalysis. For example, the reaction of 2-(1-haloalkyl)oxiranes with a sulfur source like hydrogen sulfide can be facilitated by a base such as Barium Hydroxide (Ba(OH)₂). beilstein-journals.org

Table 2: Representative Catalysts in Henry Reactions

| Catalyst Type | Example Catalyst | Key Features |

|---|---|---|

| Metal Complex | Copper(II) Acetate with a Chiral Bis(oxazoline) Ligand | Provides high enantioselectivity in the formation of β-nitro alcohols. organic-chemistry.org |

| Organocatalyst | Chiral Guanidine | Functions as a Brønsted base to activate the nitroalkane and can provide stereocontrol through hydrogen bonding. mdpi.com |

| Organocatalyst | Chiral Thiourea | Activates the reactants through a network of hydrogen bonds, facilitating asymmetric transformations. mdpi.com |

| Simple Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A strong, non-nucleophilic base suitable for achieving high yields in standard Henry reactions. wikipedia.org |

Temperature and Pressure Control in Reaction Pathways

The manipulation of temperature and pressure is a cornerstone of controlling reaction pathways in the synthesis of this compound. Temperature, in particular, has a profound effect on reaction kinetics and the stability of both reactants and products. Elevated temperatures are often necessary to overcome the activation energy for the cyclization reactions that form the thietane ring. smolecule.com However, excessive heat can be detrimental, leading to decomposition or the formation of unwanted byproducts through rearrangement reactions. smolecule.com

In the synthesis of related 3-substituted thietan-3-ols, reaction sequences often begin at very low temperatures (e.g., -78 °C) for the initial nucleophilic addition step, followed by a gradual warming to room temperature. nih.gov This procedure helps to control the initial exothermic reaction and improve selectivity. Conversely, in some synthetic methodologies for thietane derivatives, increasing the reaction temperature has been shown to enhance the yield and minimize the formation of elimination side products. acs.orgchemrxiv.org

Pressure control is generally less critical for the synthesis of this compound in a laboratory setting, as the reactions are typically carried out in the liquid phase under atmospheric pressure. The compound this compound itself has an extremely low vapor pressure, indicating minimal volatility under standard conditions, which simplifies its handling. smolecule.com

Table 3: Influence of Temperature on Key Synthetic Steps

| Synthetic Step | Typical Temperature Range | Rationale and Observations |

|---|---|---|

| Nucleophilic Addition (Henry Reaction) | -78 °C to 25 °C | Low initial temperature controls the rate of addition, minimizing side reactions. Gradual warming allows the reaction to proceed to completion. nih.gov |

| Thietane Ring Formation (Cyclization) | 25 °C to 110 °C | Higher temperatures are often required to facilitate the ring-closing step. beilstein-journals.orgsmolecule.com Careful optimization is needed to prevent product decomposition. smolecule.com |

| Catalyst Activation/Reaction | 40 °C to 110 °C | Some catalytic systems for thietane functionalization require thermal activation to achieve optimal performance and yield. acs.orgchemrxiv.org |

Purification Techniques for Complex Organic Intermediates

The final stage in the synthesis of this compound involves the isolation and purification of the target molecule from the reaction mixture. Given the complexity of the molecule, which contains multiple polar functional groups, chromatographic techniques are the primary methods for achieving high purity. smolecule.com

Flash column chromatography using silica gel as the stationary phase is a standard and effective technique. smolecule.com The choice of the mobile phase (eluent) is critical for successful separation. Due to the polar nature of this compound, stemming from its hydroxyl and nitro groups, polar eluent systems are required. These systems typically consist of a mixture of a nonpolar solvent (like pentane (B18724) or hexane) and a more polar solvent, such as ethyl acetate (EtOAc) or an alcohol. smolecule.comnih.gov

Prior to chromatography, a typical work-up procedure is employed to remove inorganic salts and other bulk impurities. This usually involves:

Quenching the reaction: Often achieved by adding a saturated aqueous solution, such as ammonium chloride (NH₄Cl), to neutralize the catalyst and stop the reaction. nih.gov

Liquid-liquid extraction: The product is extracted from the aqueous layer into an immiscible organic solvent like diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂). acs.orgnih.gov

Washing: The organic layer is washed with water or brine to remove any remaining water-soluble impurities.

Drying and concentration: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate, Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. nih.gov

This crude material is then subjected to flash chromatography for final purification.

Table 4: Common Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Barium Hydroxide |

| Dichloromethane |

| Diethyl ether |

| Dimethylformamide |

| Ethyl acetate |

| Nitromethane |

| Pentane |

| Sodium sulfate |

| Tetrahydrofuran |

| Toluene |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene |

Chemical Reactivity and Transformation Pathways of 3 Nitromethyl Thietan 3 Ol

Reactivity of the Thietane (B1214591) Ring System

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, which is a primary driver of its reactivity. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry, making the ring susceptible to cleavage under various conditions.

Ring-opening reactions are a hallmark of thietane chemistry, providing a pathway to linear sulfur-containing molecules that can undergo further functionalization. These reactions can be initiated by nucleophiles, electrophiles, or under thermal and photochemical conditions. For 3-(Nitromethyl)thietan-3-ol, the presence of the hydroxyl and nitromethyl groups can influence the regioselectivity and facility of these reactions.

Under nucleophilic conditions, the attack can occur at either the carbon or the sulfur atom of the thietane ring. Strong nucleophiles, such as organolithium reagents, can induce ring cleavage. For instance, treatment of thietanes with butyllithium (B86547) can result in the opening of the ring. nih.gov In the case of this compound, a nucleophile could potentially attack one of the ring carbons, leading to the formation of a thiol intermediate after cleavage of a carbon-sulfur bond.

Acid-catalyzed ring-opening is also a common transformation for cyclic ethers and thioethers. Protonation of the sulfur atom would activate the ring towards nucleophilic attack, even by weaker nucleophiles. The regioselectivity of the attack would be influenced by the stability of the resulting carbocation-like transition state.

The inherent strain in the four-membered thietane ring significantly lowers the activation energy for reactions that lead to ring cleavage, as this relieves the strain. Computational studies have shown that smaller, more strained rings like thietanes react via an SN2 mechanism where nucleophilic attack and ring cleavage are concerted, as the small ring cannot accommodate an addition intermediate without concomitant cleavage. organic-chemistry.org This high reactivity makes thietanes valuable synthetic intermediates. The ring strain not only facilitates ring-opening but also influences the thermodynamics of reactions involving the thietane moiety.

The sulfur atom in the thietane ring of this compound is a site for both nucleophilic and electrophilic attack. As a nucleophile, the sulfur atom can react with electrophiles such as alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org This reactivity is a general feature of sulfides. msu.edu

Conversely, the sulfur atom can also be the target of nucleophilic attack, particularly if it is part of a leaving group or activated. acsgcipr.org For instance, in the presence of certain reagents, the sulfur atom can be attacked by a nucleophile, leading to the extrusion of sulfur or the formation of a new sulfur-containing species. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone dramatically increases its electrophilicity and can facilitate subsequent reactions. nih.gov For this compound, oxidation with reagents like m-CPBA or urea-hydrogen peroxide can yield the corresponding sulfoxide and sulfone, which are more susceptible to nucleophilic attack and can also undergo elimination reactions. nih.govnih.gov

Table 1: General Reactivity of the Thietane Ring in Analogy to this compound

| Reaction Type | Reagent/Condition | Expected Product Type | Reference |

|---|---|---|---|

| Nucleophilic Ring Opening | Butyllithium | Linear thiol | nih.gov |

| Oxidation | m-CPBA, UHP | Thietane-1-oxide, Thietane-1,1-dioxide | nih.govnih.gov |

| S-Alkylation | Alkyl halide | Thietanium salt | libretexts.org |

Transformations of the Nitromethyl Group

The nitromethyl group in this compound is a versatile functional handle that can be transformed into a variety of other nitrogen-containing functionalities, most notably amines, or converted into a carbonyl group through the Nef reaction.

The reduction of the nitro group is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed to convert the nitromethyl group of this compound into an aminomethyl group.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroalkanes. libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically used in the presence of hydrogen gas. This method is generally clean and high-yielding. For this compound, catalytic hydrogenation would be expected to selectively reduce the nitro group to the corresponding amine, 3-(Aminomethyl)thietan-3-ol, without affecting the thietane ring or the tertiary alcohol.

Metal hydrides are also powerful reducing agents for nitro groups. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing nitroalkanes to primary amines. libretexts.org However, its high reactivity might lead to side reactions, including potential cleavage of the strained thietane ring. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of isolated nitro groups unless used in combination with a catalyst. chem-station.com The presence of the β-hydroxyl group in this compound might influence the stereochemical outcome of the reduction under certain conditions.

Table 2: Common Reagents for the Reduction of Primary Nitroalkanes

| Reagent | Product | General Applicability | Reference |

|---|---|---|---|

| H₂, Pd/C | Primary Amine | High, generally chemoselective | masterorganicchemistry.com |

| LiAlH₄ | Primary Amine | Strong, less chemoselective | libretexts.org |

| Raney Ni, H₂ | Primary Amine | Effective, can affect other functional groups | illinois.edu |

| PtO₂, H₂ | Primary Amine | Robust, widely used | illinois.edu |

The Nef reaction is a classic method for the conversion of a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively. wikipedia.orgorganicreactions.org This reaction typically involves the formation of a nitronate salt by treatment of the nitroalkane with a base, followed by acidification to yield the carbonyl compound and nitrous oxide. organic-chemistry.org Since this compound is a primary nitroalkane, it is a suitable substrate for the Nef reaction.

The reaction would proceed by deprotonation of the carbon alpha to the nitro group to form a nitronate anion. Subsequent treatment with a strong mineral acid would lead to the formation of 3-hydroxy-3-formylthietane. The presence of the hydroxyl group and the strained thietane ring could potentially lead to side reactions under the strongly acidic conditions of the classical Nef reaction. However, milder, modified Nef reaction conditions have been developed that might be more compatible with the substrate. organic-chemistry.org The product of the Nef reaction, a β-hydroxy aldehyde, could be a valuable intermediate for further synthetic transformations. Studies on tandem Nef-Henry reactions in the synthesis of nitro alcohols demonstrate the utility of this transformation. unicam.itresearchgate.net

Table 3: Key Steps and Intermediates in the Nef Reaction of a Primary Nitroalkane

| Step | Description | Intermediate | Reference |

|---|---|---|---|

| 1 | Deprotonation | Nitronate anion | wikipedia.org |

| 2 | Protonation | Nitronic acid | wikipedia.org |

| 3 | Acid Hydrolysis | Carbonyl compound and Nitrous oxide | organic-chemistry.orgorganicreactions.org |

Exploitation of the α-Hydrogens of the Nitromethyl Group for C-C Bond Formation (e.g., Henry-type reactions)

The nitromethyl group is a versatile functional group for the formation of carbon-carbon bonds, primarily due to the acidity of the α-hydrogens. The strong electron-withdrawing nature of the nitro group (—NO₂) significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). mdpi.com

In the presence of a base, this compound can be deprotonated to form a resonance-stabilized nitronate anion. This anion is a potent carbon nucleophile and can participate in various C-C bond-forming reactions. The most prominent example is the Henry reaction, or nitroaldol reaction. researchgate.net In this reaction, the nitronate anion adds to an aldehyde or ketone, forming a β-nitro alcohol. researchgate.netresearchgate.net

This reactivity makes this compound a valuable building block for synthesizing more complex molecules containing the thietane scaffold. The resulting β-nitro alcohol can be further transformed, for instance, by reducing the nitro group to an amine or by dehydration.

| Reaction Type | Reactant | Conditions | Product Structure | Description |

| Henry (Nitroaldol) Reaction | Aldehyde (R-CHO) | Catalytic Base (e.g., amine, alkoxide) | A β-nitro alcohol containing the 3-hydroxy-thietan-3-yl moiety | The nucleophilic nitronate derived from this compound attacks the electrophilic carbonyl carbon of the aldehyde. |

Electrophilic Activation of Nitro Groups in Advanced Synthesis

While the deprotonated nitromethyl group is nucleophilic, the nitro group itself can be induced to act as an electrophile under specific conditions. nih.gov This less common reactivity pathway requires the activation of the nitro group, typically through the use of strong Brønsted or Lewis acids. nih.govfrontiersin.org

Upon protonation or coordination with a Lewis acid, the nitro group becomes significantly more electrophilic. This "activated" species can then be attacked by potent nucleophiles. For instance, reactions with electron-rich arenes can lead to the formation of oxime derivatives, which can subsequently be rearranged to amides via a Beckmann rearrangement. nih.govfrontiersin.org

Applying this concept to this compound would involve treating the compound with a superacid like triflic acid or in a medium such as polyphosphoric acid (PPA) in the presence of a suitable nucleophile. nih.gov This strategy opens pathways to novel derivatives that are not accessible through the more conventional nucleophilic character of the nitromethyl group.

| Activation Method | Reactant | Potential Intermediate | Potential Product Type |

| Brønsted Acid (e.g., PPA, TfOH) | Electron-rich arene | Electrophilic nitronate species | Aryl oxime derivative |

| Lewis Acid | Strong nucleophile | Lewis acid-nitro adduct | Products of nucleophilic attack on nitrogen or oxygen |

Multi-Functional Group Interplay and Chemoselectivity

The presence of three reactive centers in this compound makes chemoselectivity a critical consideration in its synthetic transformations. The outcome of a reaction depends on the reagents and conditions employed, which can be tailored to target a specific functional group.

Sulfur Atom: The sulfur atom in the thietane ring is nucleophilic and easily oxidized. Treatment with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can selectively produce the corresponding sulfoxide. researchgate.netnih.gov Using an excess of the oxidant typically leads to the formation of the sulfone. researchgate.net These oxidations can often be performed under conditions mild enough to leave the alcohol and nitro groups untouched.

Nitromethyl Group: As discussed, the α-hydrogens can be selectively removed with a base to engage in Henry reactions. Alternatively, the nitro group can be reduced to a primary amine using various reducing agents (e.g., catalytic hydrogenation, metal/acid combinations). This reduction would likely be chemoselective over the tertiary alcohol but could potentially affect the thietane ring depending on the catalyst used (e.g., Raney Nickel can cause desulfurization).

Tertiary Alcohol: The hydroxyl group can be targeted under strongly acidic conditions to induce dehydration, a transformation that would likely not affect the nitro group or the sulfide (B99878) (though the sulfur may be protonated).

The challenge and opportunity lie in devising reaction sequences that exploit these differences in reactivity. For example, one could first oxidize the sulfur to a sulfone, then perform a Henry reaction on the nitromethyl group, and finally dehydrate the tertiary alcohol, all on the same molecular scaffold. Such synthetic strategies highlight the utility of multi-functionalized building blocks like this compound.

| Functional Group | Selective Reaction | Reagent/Conditions | Resulting Group |

| Thietane Sulfur | Oxidation | 1 eq. m-CPBA or H₂O₂ | Sulfoxide |

| Thietane Sulfur | Oxidation | >2 eq. m-CPBA or H₂O₂ | Sulfone |

| Nitromethyl (α-H) | Henry Reaction | Base + Aldehyde/Ketone | β-Nitro alcohol |

| Tertiary Alcohol | Dehydration | Strong Acid, Heat | Exocyclic Alkene |

Strategic Protection and Deprotection of Functional Groups

The presence of multiple reactive sites in this compound necessitates the use of protecting groups to achieve selective transformations. The choice of protecting groups is critical and must be orthogonal, allowing for the deprotection of one group without affecting the others or the integrity of the thietane ring.

Protection of the Tertiary Hydroxyl Group: The tertiary alcohol can be protected using various standard protecting groups. The selection of a suitable protecting group depends on the reaction conditions intended for subsequent steps.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are commonly employed to protect tertiary alcohols. They are generally stable under a wide range of non-acidic conditions. Deprotection is typically achieved using fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (B1604629) Ethers: While the formation of a benzyl ether from a tertiary alcohol can be challenging, it offers robust protection under both acidic and basic conditions. Deprotection is usually accomplished by hydrogenolysis.

Acetals: Protecting groups like tetrahydropyranyl (THP) ether can be used, although their introduction and removal under acidic conditions might be complicated by the potential for thietane ring opening.

Protection of the Nitro Group: The protection of aliphatic nitro groups is less common, as they are relatively stable to many reaction conditions. However, in scenarios where the nitro group's electron-withdrawing nature or its acidic α-protons could interfere with a desired transformation, protection might be considered. One potential strategy involves the conversion of the nitro group into a masked form that can be later regenerated. It is often more practical to consider the nitro group as a stable entity or to perform transformations that are compatible with its presence.

The following table summarizes potential protecting groups for the hydroxyl functionality of this compound:

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

| Tertiary Alcohol | tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | TBAF | Stable to base, mild acid |

| Tertiary Alcohol | Triisopropylsilyl ether | TIPS | TIPSCl, imidazole | TBAF | Stable to base, mild acid |

| Tertiary Alcohol | Benzyl ether | Bn | NaH, BnBr (may be low yielding) | H₂, Pd/C | Stable to acid and base |

| Tertiary Alcohol | Tetrahydropyranyl ether | THP | DHP, PPTS | p-TsOH, MeOH | Stable to base |

Selective Transformations in the Presence of Multiple Reactive Sites

The distinct reactivity of the hydroxyl, nitromethyl, and thietane functionalities allows for selective transformations, provided the reaction conditions are carefully controlled.

Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine without affecting the tertiary alcohol or the thietane ring. This transformation opens up pathways to novel amino-thietane derivatives.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can effectively reduce the nitro group. The conditions are generally mild enough to preserve the tertiary alcohol and the thietane ring.

Metal-Mediated Reductions: Reagents such as iron in acetic acid or zinc in the presence of an acid can also achieve the selective reduction of the nitro group. These methods are often chemoselective and tolerate a variety of other functional groups.

Selective Oxidation of the Thietane Sulfur: The sulfur atom of the thietane ring can be selectively oxidized to a sulfoxide or a sulfone without affecting the other functional groups. This modification can significantly alter the electronic properties and biological activity of the molecule.

Oxidation to Sulfoxide: Mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or a controlled amount of meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the sulfide to a sulfoxide.

Oxidation to Sulfone: Stronger oxidizing agents like excess m-CPBA or hydrogen peroxide in acetic acid will typically lead to the corresponding sulfone.

The tertiary alcohol is generally resistant to oxidation under these conditions due to the absence of a hydrogen atom on the carbinol carbon.

The following table outlines selective transformations possible for this compound:

| Target Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

| Nitromethyl | Reduction | H₂, Pd/C or Fe/AcOH | Aminomethyl |

| Thietane Sulfur | Oxidation | NaIO₄ or 1 eq. m-CPBA | Sulfoxide |

| Thietane Sulfur | Oxidation | Excess m-CPBA or H₂O₂/AcOH | Sulfone |

Rearrangement Reactions and Domino Processes

The inherent strain of the thietane ring and the reactivity of the nitromethyl group can be exploited in rearrangement reactions and domino processes to construct more complex heterocyclic systems. While specific examples for this compound are not extensively documented, plausible pathways can be inferred from the known reactivity of related structures.

Intramolecular Cyclization and Annulation Reactions

Under appropriate conditions, the functional groups of this compound or its derivatives can participate in intramolecular reactions to form fused or spirocyclic ring systems.

Intramolecular Henry Reaction: Following the reduction of the nitro group to an amine and subsequent derivatization, the resulting functionality could potentially undergo intramolecular cyclization. For instance, conversion of the amine to a leaving group could initiate a cyclization involving the hydroxyl group. More plausibly, if the nitromethyl group is first converted to a carbonyl via a Nef reaction (after protection of the alcohol), a subsequent intramolecular aldol (B89426) or Henry-type reaction could be envisioned.

Annulation Reactions: The activated methylene (B1212753) group of the nitromethyl moiety can act as a nucleophile in Michael additions. If a derivative of this compound containing an α,β-unsaturated system is synthesized, an intramolecular Michael addition could lead to the formation of a new ring. chim.it

Mechanistic Investigations of Complex Transformations

The mechanistic pathways of potential complex transformations of this compound would likely involve the unique properties of its constituent functional groups.

Ring-Opening/Recyclization Cascades: The strained thietane ring is susceptible to ring-opening by nucleophiles or under acidic conditions. A domino process could be initiated by the ring-opening of the thietane, followed by trapping of the resulting intermediate by another functional group within the molecule, leading to a rearranged or more complex heterocyclic scaffold. For example, under acidic conditions, protonation of the sulfur atom could facilitate ring-opening by the tertiary alcohol, potentially leading to a larger, oxygen-containing heterocycle.

Domino Reactions Initiated by the Nitro Group: The nitro group can be a versatile functional handle for initiating domino reactions. For instance, a denitrative cyclization could be a plausible pathway where the nitro group acts as a leaving group to facilitate ring formation. Such reactions often proceed through radical or anionic intermediates. nih.gov

A hypothetical domino reaction could involve the reduction of the nitro group to a hydroxylamine, which could then undergo an intramolecular cyclization with a suitably activated thietane ring. Mechanistic studies of such complex transformations would require detailed kinetic and computational analysis to elucidate the reaction pathways and intermediates involved.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Nitromethyl Thietan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the definitive structural analysis of 3-(nitromethyl)thietan-3-ol, offering detailed insights into the chemical environment of each atom.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for the structural confirmation of this compound.

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the thietane (B1214591) ring, the nitromethyl group, and the hydroxyl group. The protons on the four-membered thietane ring typically appear as complex multiplets due to geminal and vicinal coupling. For substituted thietan-3-ols, these protons are generally found in the range of δ 3.0-4.0 ppm. nih.gov The methylene (B1212753) protons of the nitromethyl group are anticipated to resonate further downfield, likely in the range of δ 4.5-5.0 ppm, owing to the strong electron-withdrawing effect of the nitro group. The hydroxyl proton signal is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent.

The ¹³C NMR spectrum , typically recorded with proton decoupling, provides information on the carbon skeleton. The quaternary carbon at the 3-position, bonded to both the hydroxyl and nitromethyl groups, is expected to have a chemical shift in the range of δ 70-85 ppm. nih.gov The carbons of the thietane ring (C2 and C4) are predicted to resonate at approximately δ 40-50 ppm, while the carbon of the nitromethyl group would likely appear further downfield, in the region of δ 75-85 ppm, due to the deshielding effect of the nitro group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H, C4-H | 3.0 - 4.0 (m) | 40 - 50 |

| C3 | - | 70 - 85 |

| CH₂NO₂ | 4.5 - 5.0 (s) | 75 - 85 |

| OH | Variable (br s) | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and for determining the connectivity and spatial relationships within the molecule. researchgate.netwikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. sdsu.edulibretexts.org For this compound, cross-peaks would be expected between the geminal and vicinal protons on the thietane ring, helping to unravel their complex multiplet patterns.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu An HSQC spectrum would definitively link the proton signals of the thietane ring and the nitromethyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. wikipedia.orgresearchgate.net This technique could be used to investigate the stereochemistry and preferred conformation of the molecule by observing through-space interactions, for example, between the protons of the nitromethyl group and the protons on the thietane ring.

Infrared (IR) and Raman Spectroscopy Methodologies for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule, offering a "fingerprint" for its identification. researchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The hydroxyl group (O-H) stretch will appear as a strong, broad band in the region of 3600-3200 cm⁻¹, with the broadening resulting from hydrogen bonding. libretexts.org The nitromethyl group will exhibit two prominent, strong absorptions: an asymmetric stretching vibration (NO₂) typically between 1560-1540 cm⁻¹ and a symmetric stretch between 1380-1360 cm⁻¹. uq.edu.aunih.gov The C-S stretching vibrations of the thietane ring are generally weak and appear in the fingerprint region, while C-H stretching of the aliphatic CH₂ groups will be observed around 2950-2850 cm⁻¹.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. The symmetric NO₂ stretch and the vibrations of the C-S bonds in the thietane ring are expected to be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 (strong, broad) | Weak |

| Nitromethyl (-CH₂NO₂) | Asymmetric NO₂ stretch | 1560 - 1540 (strong) | Medium |

| Symmetric NO₂ stretch | 1380 - 1360 (strong) | Strong | |

| Thietane Ring | C-S stretch | ~700 - 600 (weak) | Strong |

The four-membered thietane ring is not planar and exists in a puckered conformation. The position and intensity of certain vibrational bands, particularly those associated with the ring puckering motion, can be sensitive to the conformation of the molecule. nih.gov By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers (e.g., with the substituents in axial or equatorial-like positions), it may be possible to determine the most stable conformation of this compound in the solid state or in solution.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₄H₇NO₃S), high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight (calculated monoisotopic mass: 149.0147). This provides a definitive confirmation of the molecular formula.

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 149 may be observed. The fragmentation of this molecular ion is expected to proceed through several characteristic pathways dictated by the functional groups present:

Loss of the nitro group: A common fragmentation pathway for nitroalkanes is the loss of a nitro radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 103. nih.govnih.gov

Loss of water: Alcohols readily undergo dehydration, leading to the loss of a water molecule (18 Da). libretexts.org This would produce a fragment ion at m/z 131.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a typical fragmentation for alcohols. This could lead to the loss of the nitromethyl radical (•CH₂NO₂), resulting in a fragment at m/z 88.

Ring opening and fragmentation: The strained thietane ring can undergo cleavage. For instance, the loss of thioformaldehyde (B1214467) (CH₂S, 46 Da) after initial ring opening could be a possible fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 149 | [C₄H₇NO₃S]⁺˙ | (Molecular Ion) |

| 131 | [C₄H₅NOS]⁺˙ | H₂O |

| 103 | [C₄H₇OS]⁺ | •NO₂ |

| 88 | [C₃H₄OS]⁺˙ | •CH₂NO₂ |

Note: These are predicted fragmentation pathways. The relative abundance of each fragment will depend on the ionization conditions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound, HRMS provides definitive confirmation of its molecular formula, C₄H₇NO₃S. By measuring the exact mass of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for the analysis of polar molecules like this compound. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ could be detected. The high mass accuracy of HRMS instruments, often in the sub-parts-per-million (ppm) range, allows for the confident assignment of the molecular formula.

Table 1: Theoretical and Observed HRMS Data for this compound

| Ion | Molecular Formula | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | C₄H₈NO₃S⁺ | 150.0225 | Data not available in search results | Data not available in search results |

| [M-H]⁻ | C₄H₆NO₃S⁻ | 148.0068 | Data not available in search results | Data not available in search results |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique helps to elucidate the connectivity of atoms within a molecule. For this compound (molecular weight 149.17 g/mol ), the molecular ion peak is observed at an m/z of 149. smolecule.com

Common fragmentation pathways for thietan-3-ol (B1346918) derivatives can involve the loss of the hydroxyl group. nih.gov In the case of this compound, characteristic fragmentation would also be expected to involve the nitro and nitromethyl groups. The fragmentation pattern can provide insights into the relative bond strengths and the stability of the resulting fragments.

Table 2: Potential MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 150 ([M+H]⁺) | [M+H - H₂O]⁺ | H₂O (18.01) | 132.0119 |

| 150 ([M+H]⁺) | [M+H - NO₂]⁺ | NO₂ (46.01) | 104.0126 |

| 150 ([M+H]⁺) | [M+H - CH₂NO₂]⁺ | CH₂NO₂ (60.02) | 90.0000 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate measurements of bond lengths, bond angles, and torsional angles, as well as details about the crystal packing and intermolecular interactions.

At present, there are no publicly available X-ray crystallographic studies for this compound. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available. Such a study would reveal how the molecules pack in the solid state, which is influenced by intermolecular forces such as hydrogen bonding (from the hydroxyl group) and dipole-dipole interactions (from the nitro group and the sulfoxide (B87167) in oxidized derivatives). researchgate.netnih.gov

Without experimental X-ray crystallographic data, the precise bond lengths, bond angles, and torsional angles of this compound remain undetermined. Computational modeling could provide theoretical predictions for these parameters, but experimental validation is necessary for definitive structural assignment.

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification and purity assessment of synthesized compounds. The choice of technique depends on the physicochemical properties of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. jmchemsci.comjmchemsci.com For the analysis of this compound, its volatility and thermal stability would need to be assessed to determine the suitability of GC-MS. The technique provides a retention time for the compound, which is characteristic under specific chromatographic conditions, and a mass spectrum that serves as a molecular fingerprint for identification.

The purity of a sample can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. The mass spectrometer detector allows for the identification of any impurities present. While GC-MS is a powerful tool for purity assessment, no specific GC-MS methods or data for this compound were found in the provided search results. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within a complex matrix. For a polar compound like this compound, which contains a hydroxyl group, a nitro group, and a heterocyclic thietane ring, specific LC-MS methods are required for effective analysis. nih.govnih.gov

The separation of this compound from a complex mixture would typically be achieved using a reversed-phase High-Performance Liquid Chromatography (HPLC) column. A C18 column is a common choice, but for enhanced retention of polar compounds, a column with a polar end-capping or an embedded polar group may be more suitable. nih.gov The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, detection and identification are performed by the mass spectrometer. Electrospray ionization (ESI) is the most probable ionization technique for this analyte, likely in negative ion mode due to the presence of the acidic nitro group, which can be deprotonated. nih.gov Positive ion mode could also be employed, potentially observing the protonated molecule or adducts with ions from the mobile phase.

The mass spectrometric fragmentation of this compound under collision-induced dissociation (CID) in the tandem mass spectrometer (MS/MS) would provide structural information for its unambiguous identification. Key fragmentation pathways for nitro compounds often involve the loss of NO₂ (46 Da) and/or NO (30 Da). nih.govmiamioh.edu Additionally, the tertiary alcohol may undergo dehydration, resulting in the loss of a water molecule (H₂O, 18 Da). The thietane ring itself may undergo characteristic ring-opening fragmentations.

A hypothetical LC-MS analysis of a sample containing this compound and other related impurities is summarized in the following table.

Table 1: Hypothetical LC-MS Data for the Analysis of a Mixture Containing this compound

| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |

|---|---|---|---|

| Impurity A | 2.5 | 131.0 | 85.0, 69.0 |

| This compound | 4.2 | 148.0 | 102.0 ([M-H-NO₂]⁻), 130.0 ([M-H-H₂O]⁻) |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

As this compound possesses a chiral center at the C3 position of the thietane ring, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial in many applications, particularly in the pharmaceutical industry. Chiral chromatography is the primary method for separating and quantifying enantiomers. chromatographyonline.comphenomenex.com

Two main strategies are employed for the chiral separation of alcohols by HPLC: direct and indirect methods.

Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com For a polar, chiral alcohol like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. sigmaaldrich.com The separation can be performed in normal-phase, polar organic, or reversed-phase mode. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) for normal-phase, is critical for achieving optimal resolution. chromatographyonline.com

Indirect Chiral Separation: This method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govwikipedia.org These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., C18). nih.gov For the tertiary alcohol group in this compound, a variety of CDAs could be employed, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or other chiral acids, isocyanates, or chloroformates. nih.govgreyhoundchrom.com This approach can be highly sensitive, especially if a CDA with a chromophore or fluorophore is used. nih.gov

The following table illustrates hypothetical data from a direct chiral HPLC analysis for the enantiomeric purity assessment of a synthesized batch of this compound.

Table 2: Hypothetical Chiral HPLC Data for the Enantiomeric Purity Assessment of this compound

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-3-(Nitromethyl)thietan-3-ol | 8.7 | 99.5 |

| (S)-3-(Nitromethyl)thietan-3-ol | 10.2 | 0.5 |

| Enantiomeric Excess (ee %) | | 99.0 |

In the absence of diastereomers for this specific compound, the principles of chiral chromatography would remain the same for assessing the purity of a single pair of enantiomers.

Computational and Theoretical Investigations of 3 Nitromethyl Thietan 3 Ol

Quantum Chemical Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state geometry of molecules with high accuracy. nih.gov Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the electronic structure is calculated to find the geometry with the minimum energy.

For 3-(Nitromethyl)thietan-3-ol, DFT calculations would reveal the precise bond lengths and angles of its strained four-membered ring. The thietane (B1214591) ring is known to be puckered, deviating significantly from a planar arrangement due to ring strain. smolecule.com The C-S bond lengths are typically longer than C-C bonds, and the internal bond angles are compressed compared to the ideal tetrahedral angle of 109.5°. The substituents on the C3 carbon—the hydroxyl (-OH) and nitromethyl (-CH2NO2) groups—would further influence the ring's geometry.

| Parameter | Typical Calculated Value | Description |

| Bond Lengths (Å) | ||

| C-S | ~1.85 Å | Carbon-Sulfur bond in the thietane ring. |

| C-C (ring) | ~1.55 Å | Carbon-Carbon bond within the ring. |

| C3-C(nitro) | ~1.54 Å | Bond between the ring and the nitromethyl carbon. |

| C3-O | ~1.43 Å | Bond between the ring and the hydroxyl oxygen. |

| C-N | ~1.49 Å | Carbon-Nitrogen bond in the nitromethyl group. |

| N-O | ~1.22 Å | Nitrogen-Oxygen bond in the nitro group. |

| **Bond Angles (°) ** | ||

| C-S-C | < 90° | Angle at the sulfur atom, indicating high ring strain. |

| S-C-C | < 90° | Angle within the four-membered ring. |

| O-C3-C(nitro) | ~109.5° | Angle between the two substituents on C3. |

Note: The values presented are illustrative and based on general principles of thietane chemistry; specific calculated values would be derived from a dedicated DFT study.

The thietane ring is not rigid and can exist in different puckered conformations. The addition of two substituents at the C3 position creates a complex conformational landscape. Computational analysis, through methods like Potential Energy Surface (PES) scans, can identify the stable conformers (energy minima) and the energy barriers between them.

The puckering of the thietane ring results in its atoms being out of a single plane. The substituents on C3 can adopt positions that are pseudo-axial or pseudo-equatorial relative to the ring's average plane. Furthermore, rotation around the C3-C(nitro) and C3-O single bonds introduces additional rotational isomers (rotamers). Theoretical calculations are essential to determine the relative energies of these various conformations and to identify the most stable, lowest-energy structure, which is crucial for predicting the molecule's reactivity and spectroscopic properties. Studies on similar substituted ring systems confirm the existence of distinct, stable conformers. nih.gov

Electronic structure analysis provides insight into a molecule's reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ajchem-a.comresearchgate.net For this compound, it is predicted that:

HOMO: The HOMO is likely to have significant contributions from the lone pair electrons of the sulfur atom, making it a potential site for electrophilic attack.

LUMO: The LUMO is expected to be localized on the electron-withdrawing nitromethyl group, particularly on the π* orbitals of the N-O bonds, making this region susceptible to nucleophilic attack.

| Property | Predicted Characteristic | Significance |

| HOMO Localization | Primarily on the sulfur atom | Indicates the site of electron donation (nucleophilic character). |

| LUMO Localization | Primarily on the nitro (-NO₂) group | Indicates the site of electron acceptance (electrophilic character). |

| HOMO-LUMO Gap (ΔE) | Moderate | A predictor of chemical reactivity and stability. |

| Charge Distribution | High negative charge on oxygen atoms | Influences intermolecular interactions, solubility, and hydrogen bonding. |

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting various types of molecular spectra, which can then be used to validate and interpret experimental results.

Theoretical calculations of vibrational frequencies using DFT are a standard tool for assigning peaks in experimental Infrared (IR) and Raman spectra. core.ac.ukarxiv.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

For this compound, the predicted IR spectrum would feature characteristic bands for its functional groups. smolecule.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretch | ~3400 | Strong, Broad |

| C-H stretch (ring & methyl) | 2900-3100 | Medium |

| NO₂ asymmetric stretch | 1550-1500 | Strong |

| NO₂ symmetric stretch | 1390-1330 | Strong |

| C-S stretch | 600-750 | Weak-Medium |

| Thietane Ring Puckering | < 200 | Weak |

Note: These frequency ranges are based on typical values for the respective functional groups. smolecule.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts.

The predicted ¹H NMR spectrum of this compound would show distinct signals:

Thietane Protons: The four protons on the thietane ring (at C2 and C4) are chemically equivalent in pairs but are diastereotopic. This would lead to complex multiplets, likely in the 2.5-4.0 ppm range, due to geminal and vicinal coupling. smolecule.com

Nitromethyl Protons: The two protons of the -CH₂NO₂ group are expected to appear as a singlet downfield from the ring protons, influenced by the strong electron-withdrawing effect of the nitro group. smolecule.com

Hydroxyl Proton: The -OH proton would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

The predicted ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thietane Ring CH₂ | 2.5 - 4.0 (complex multiplet) | 30 - 50 |

| Nitromethyl CH₂ | > 4.0 (singlet) | 70 - 85 |

| Quaternary C3 | N/A | 75 - 90 |

| Hydroxyl OH | Variable (broad singlet) | N/A |

Note: The predicted chemical shifts are estimates based on the electronic environment of the nuclei. smolecule.com

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra